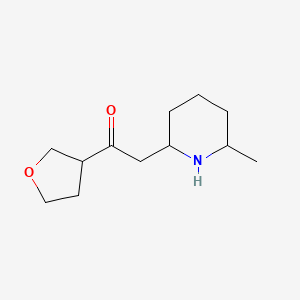

2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one

Description

2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one is a ketone-containing compound featuring a hybrid structure of a 6-methylpiperidine ring and an oxolane (tetrahydrofuran) moiety connected via an ethanone bridge. The piperidine ring, substituted with a methyl group at position 6, contributes to its alicyclic basicity, while the oxolan-3-yl group introduces stereoelectronic diversity. Its synthesis likely involves multi-component reactions or catalytic strategies, as seen in analogous ethanone derivatives (e.g., Ru-catalyzed protocols or one-pot syntheses) .

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

2-(6-methylpiperidin-2-yl)-1-(oxolan-3-yl)ethanone |

InChI |

InChI=1S/C12H21NO2/c1-9-3-2-4-11(13-9)7-12(14)10-5-6-15-8-10/h9-11,13H,2-8H2,1H3 |

InChI Key |

YNLWKKZBUBNXQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1)CC(=O)C2CCOC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol or a similar precursor.

Coupling of the Piperidine and Oxolane Rings: The final step involves coupling the piperidine and oxolane rings through a suitable linker, such as an ethanone group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. Common techniques include continuous flow synthesis and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: As a potential ligand for studying receptor-ligand interactions.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: As a building block for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Core Scaffold Variations

Bioactivity Insights

- Solangeprasum : This structurally complex analog shares the ethanone-oxolane-piperidine motif but incorporates additional pharmacophores (difluorophenoxy, pyridopyrazinyl). Its antiparkinsonian activity via GCPR6 inverse agonism suggests that the target compound could be optimized for similar neurological targets through strategic substituent additions.

Physical Properties

- Melting Points : The sulfoximine derivative exhibits a defined melting point (137.3–138.5°C), reflecting its crystalline stability. The target compound’s melting point is unreported but likely influenced by its hybrid alicyclic structure.

Biological Activity

2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one, a compound with the CAS number 1592714-45-8, has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 211.30 g/mol. The compound features a piperidine ring, which is often associated with various biological activities, including anti-cancer and neuroprotective effects .

1. Anti-Cancer Potential

Research indicates that compounds containing piperidine rings can exhibit significant anti-cancer properties. For instance, studies on similar piperidine derivatives have shown their ability to inhibit the growth of various cancer cell lines by inducing apoptosis and modulating gene expression related to cell survival .

Table 1: Summary of Anti-Cancer Activity in Piperidine Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound II | Hematological cancers | Induces apoptosis via p53 activation | |

| Compound IV | Leukemia | Inhibits cell proliferation | |

| This compound | TBD | TBD |

2. Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective properties. The structural modifications in these compounds can enhance their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways such as MAPK, which is crucial in regulating cell growth and apoptosis .

- Gene Expression Modulation : The ability to modulate gene expression related to apoptosis and cell cycle regulation may contribute to its anti-cancer effects .

Case Studies

A recent study explored the synthesis and evaluation of various piperidine derivatives, including those structurally similar to this compound. The findings revealed that these compounds exhibited promising cytotoxicity against several cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Basic: What analytical techniques are recommended for assessing the purity of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one in synthetic chemistry?

Methodological Answer:

Purity assessment requires a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. Reference pharmaceutical impurity standards (e.g., EP/ICH guidelines) for validation .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm structural integrity and detect residual solvents or byproducts. Integration of peaks can semi-quantify impurities .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion accuracy (±5 ppm) and identifies fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.